molecular formula C8H12O3 B2560007 3-Isopropyl-3-methyldihydrofuran-2,5-dione CAS No. 877825-68-8

3-Isopropyl-3-methyldihydrofuran-2,5-dione

Cat. No.: B2560007
CAS No.: 877825-68-8
M. Wt: 156.181
InChI Key: CRWBPFAFNCRLIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-3-methyldihydrofuran-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl and methyl-substituted precursors with a suitable oxidizing agent to form the dihydrofuran ring . The reaction conditions often include:

    Temperature: Moderate to high temperatures (around 100-150°C)

    Solvent: Organic solvents such as dichloromethane or toluene

    Catalysts: Acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-3-methyldihydrofuran-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Isopropyl-3-methyldihydrofuran-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Isopropyl-3-methyldihydrofuran-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-2,5-dihydrofuran-2,5-dione
  • 3-Methyl-2,5-dihydrofuran-2,5-dione
  • 3-Isopropyl-3-methylfuran-2,5-dione

Uniqueness

3-Isopropyl-3-methyldihydrofuran-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific reactivity and interactions are required .

Properties

IUPAC Name

3-methyl-3-propan-2-yloxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5(2)8(3)4-6(9)11-7(8)10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWBPFAFNCRLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC(=O)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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